N-(3-fluorobenzyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Description
3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
Molecular Formula |
C17H14FN3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-6-4-5-12(9-13)10-19-16(22)17-20-15(21-25-17)11-26(23,24)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,19,22) |
InChI Key |
WANJIIQZYZRTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the fluorophenyl group: This can be accomplished through nucleophilic substitution reactions using appropriate fluorophenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be explored for its electronic and photophysical properties, making it suitable for applications in organic electronics and photonics.
Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may exert its effects through inhibition or activation of these targets, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(BENZENESULFONYL)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-[(BENZENESULFONYL)METHYL]-N-[(2-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-[(BENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
